molecular formula C15H12N4O3 B14699475 N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide CAS No. 18249-95-1

N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide

Cat. No.: B14699475
CAS No.: 18249-95-1
M. Wt: 296.28 g/mol
InChI Key: OAGQTTXDLYEMBT-UHFFFAOYSA-N
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Description

N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring fused with a benzene ring and a nitrobenzamide group, making it a compound of interest in medicinal chemistry and drug development.

Preparation Methods

The synthesis of N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide typically involves the condensation of o-phenylenediamine with an aldehyde, followed by nitration and amidation reactions . The general synthetic route can be summarized as follows:

    Condensation: o-Phenylenediamine reacts with an aldehyde to form a benzimidazole intermediate.

    Nitration: The benzimidazole intermediate undergoes nitration to introduce the nitro group.

    Amidation: The nitrated benzimidazole is then reacted with an appropriate amine to form the final product, this compound.

Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions .

Chemical Reactions Analysis

N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzimidazole ring can participate in substitution reactions, where different substituents can be introduced at various positions on the ring.

Common reagents and conditions used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and electrophilic reagents for substitution reactions . Major products formed from these reactions include amino derivatives and substituted benzimidazoles.

Scientific Research Applications

N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to the death of cancer cells . The nitro group can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .

Properties

CAS No.

18249-95-1

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

N-(benzimidazol-1-ylmethyl)-4-nitrobenzamide

InChI

InChI=1S/C15H12N4O3/c20-15(11-5-7-12(8-6-11)19(21)22)17-10-18-9-16-13-3-1-2-4-14(13)18/h1-9H,10H2,(H,17,20)

InChI Key

OAGQTTXDLYEMBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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